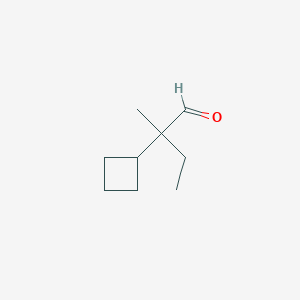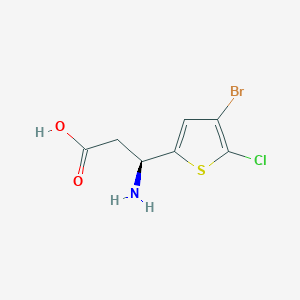
(3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid is a synthetic compound that belongs to the class of amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid typically involves the following steps:
Bromination and Chlorination: The thiophene ring is first brominated and chlorinated to introduce the bromine and chlorine substituents.
Amination: The brominated and chlorinated thiophene is then subjected to amination to introduce the amino group.
Coupling Reaction: The aminated thiophene is coupled with a suitable propanoic acid derivative to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination reactions followed by amination and coupling reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially leading to dehalogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
(3S)-3-Amino-3-(4-bromo-5-chlorophenyl)propanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
(3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)butanoic acid: Similar structure but with a butanoic acid instead of a propanoic acid.
Uniqueness: (3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid is unique due to the presence of both bromine and chlorine substituents on the thiophene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C7H7BrClNO2S |
|---|---|
Peso molecular |
284.56 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7BrClNO2S/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12)/t4-/m0/s1 |
Clave InChI |
QQDOICQSEGVDLA-BYPYZUCNSA-N |
SMILES isomérico |
C1=C(SC(=C1Br)Cl)[C@H](CC(=O)O)N |
SMILES canónico |
C1=C(SC(=C1Br)Cl)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


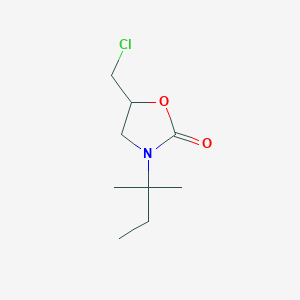
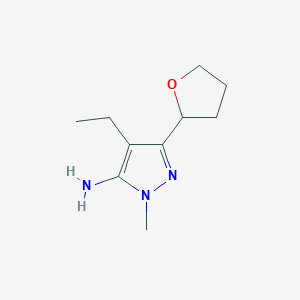
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid](/img/structure/B13310618.png)
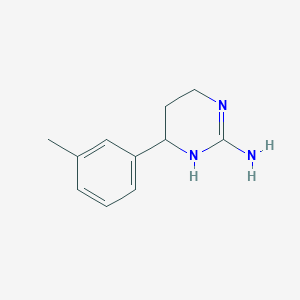
![3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13310630.png)
![3-[(3-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13310631.png)
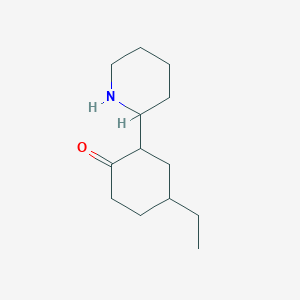
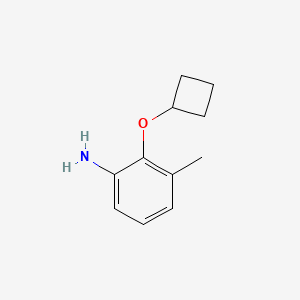
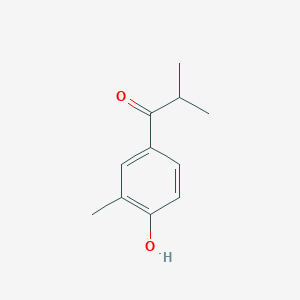
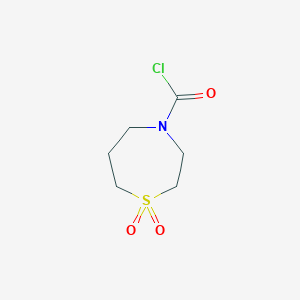
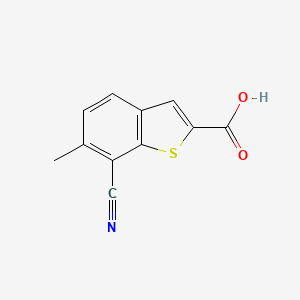
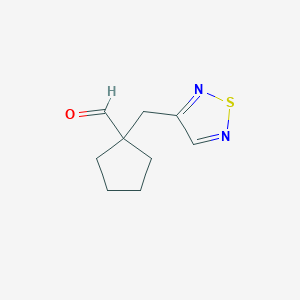
![2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol](/img/structure/B13310674.png)
